(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile
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Overview
Description
(1R,2S,4S)-7-oxabicyclo[221]heptane-2-carbonitrile is a bicyclic compound featuring an oxabicycloheptane core with a nitrile group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce enantiomerically enriched 7-oxanorbornane derivatives, which can then be further functionalized to introduce the nitrile group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by subsequent functionalization steps. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups present.
Substitution: Nucleophilic substitution reactions can be employed to replace the nitrile group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and other biological processes.
Industry: Used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The nitrile group can also participate in hydrogen bonding or other interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
7-oxabicyclo[2.2.1]heptane: Lacks the nitrile group but shares the bicyclic core structure.
Bicyclo[2.2.1]heptane derivatives: Various derivatives with different functional groups attached to the bicyclic core.
Uniqueness
(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical and biological properties. This functional group allows for a wider range of chemical transformations and interactions compared to similar compounds without the nitrile group.
Properties
IUPAC Name |
(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-3H2/t5-,6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCKWJNQKNADLU-LYFYHCNISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C[C@H]1O2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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